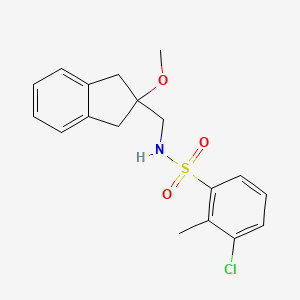

3-chloro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO3S/c1-13-16(19)8-5-9-17(13)24(21,22)20-12-18(23-2)10-14-6-3-4-7-15(14)11-18/h3-9,20H,10-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOKLMJWUIJLLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2(CC3=CC=CC=C3C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-chloro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methylbenzenesulfonamide is a sulfonamide derivative known for its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

Molecular Information:

- Molecular Weight: 335.84 g/mol

- CAS Number: Not specifically listed in the search results but related compounds are referenced.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Sulfonamides generally function by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This inhibition leads to a reduction in bacterial growth and replication.

Antimicrobial Activity

Research indicates that compounds similar to 3-chloro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methylbenzenesulfonamide exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anticancer Activity

A study investigated the anticancer properties of related compounds through molecular docking and simulation studies. It was found that certain derivatives exhibited significant antiproliferative activity against cancer cell lines such as MCF-7 and HCT-116. The mechanism involved thymidylate synthase inhibition, which is crucial for DNA synthesis .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 9 | MCF-7 | 1.1 |

| Compound 9 | HCT-116 | 2.6 |

| Compound 9 | HepG2 | 1.4 |

These findings suggest that the compound may possess similar anticancer properties due to structural similarities with effective analogs.

Antioxidant and Anti-inflammatory Activities

Indole derivatives, to which this compound is structurally related, are known for their antioxidant and anti-inflammatory activities. These effects are mediated through the modulation of oxidative stress markers and inflammatory cytokines .

Case Studies

- Antimicrobial Evaluation : A series of sulfonamide derivatives were tested for their antimicrobial efficacy. Compounds similar to 3-chloro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methylbenzenesulfonamide displayed promising results against resistant strains of bacteria.

- Anticancer Studies : In vitro studies on synthesized derivatives indicated that several compounds exhibited potent anticancer activity by inducing apoptosis in cancer cells through caspase activation pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Benzene Ring

The target compound’s 3-chloro-2-methylbenzenesulfonamide core is structurally similar to derivatives reported in and . Key differences lie in the substituents on the benzene ring and the sulfonamide nitrogen:

- Compound 11 () : Features a 4-chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-5-methylbenzenesulfonamide structure. The addition of a chlorobenzo[dioxol]methylthio group increases molecular weight (MW) and lipophilicity compared to the target compound. Its melting point (177–180°C) suggests higher crystalline stability .

- This contrasts with the dihydroindenyl group in the target compound, which lacks hydrogen-bond donors .

Table 1: Substituent Comparison

*Estimated based on structural formula.

Dihydroindenyl vs. Related Scaffolds

The 2-methoxy-2,3-dihydro-1H-inden-2-yl group in the target compound is a unique feature. Comparisons include:

- : A dihydroindenyl-containing pharmaceutical compound studied for polymorphism. The dihydroindenyl group’s conformational rigidity influences packing and stability, as shown by SSNMR and PXRD .

- : 4-((2,3-Dihydro-1H-inden-2-yl)methyl)aniline (7f) lacks the methoxy group, reducing steric hindrance and electronic effects compared to the target compound. This impacts reactivity in further functionalization .

Sulfonamide Derivatives with Heterocyclic Groups

- and : Compounds like 3-chloro-N-(3-furylmethyl)-4-methoxy-N-(2-thienylmethyl)benzenesulfonamide incorporate furan and thiophene rings.

- : 3-Chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide includes a thiazole ring, which enhances metabolic stability but reduces solubility relative to the target compound’s methoxy group .

Q & A

Basic: What synthetic routes are recommended for preparing 3-chloro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methylbenzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer:

A multi-step synthesis is typically employed, involving:

Intermediate Preparation : React 2-methylbenzenesulfonyl chloride with a substituted indene derivative (e.g., 2-methoxy-2,3-dihydro-1H-inden-2-ylmethylamine) under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide core .

Chlorination : Introduce the chloro group using agents like thionyl chloride (SOCl₂) or N-chlorosuccinimide (NCS) in a polar aprotic solvent (e.g., DMF) at controlled temperatures (0–25°C) .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the final product. Optimization includes adjusting stoichiometry, solvent polarity, and reaction time to maximize yield (>70%) and purity (>95%) .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm the sulfonamide backbone and substituent positions. Key signals include methoxy protons (~δ 3.2–3.5 ppm) and aromatic protons (δ 6.8–7.5 ppm) .

- X-ray Crystallography : Single-crystal diffraction (using instruments like Bruker D8 Venture) resolves the 3D structure, including dihydroindenyl conformation and sulfonamide torsion angles. Data refinement with SHELX or OLEX2 ensures accuracy .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion at m/z 408.12) .

Basic: How is the antimicrobial activity of this compound evaluated, and what controls are essential?

Methodological Answer:

- Agar Diffusion/Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentration (MIC) values are determined using serial dilutions (2–256 µg/mL) .

- Controls : Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v). Triplicate assays and statistical analysis (ANOVA, p < 0.05) ensure reproducibility .

Advanced: How can Density Functional Theory (DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

- Computational Setup : Use Gaussian 09/16 with B3LYP/6-31G(d,p) basis set to calculate HOMO-LUMO energies, molecular electrostatic potential (MEP), and Fukui indices. Solvent effects (e.g., chloroform) are modeled via PCM .

- Key Outputs :

- Validation : Compare computed ¹H NMR shifts with experimental data (RMSD < 0.3 ppm) .

Advanced: How can researchers resolve contradictions between observed biological activity and computational predictions?

Methodological Answer:

- Hypothesis Testing : If MIC values contradict DFT-predicted reactivity (e.g., low activity despite high electrophilicity), consider:

- Membrane Permeability : Perform logP calculations (e.g., XLogP3) or experimental octanol-water partitioning .

- Metabolic Stability : Use hepatic microsome assays to assess degradation rates .

- Target Interaction : Employ molecular docking (AutoDock Vina) to evaluate binding affinity with bacterial enzymes (e.g., dihydrofolate reductase) .

- Iterative Redesign : Modify substituents (e.g., methoxy to trifluoromethyl) and re-evaluate using SAR models .

Advanced: What crystallographic parameters are critical for analyzing this compound’s solid-state structure?

Methodological Answer:

- Data Collection : Monoclinic system (space group P2₁/n) with cell parameters a = 11.137 Å, b = 4.852 Å, c = 21.519 Å, β = 90.14° .

- Refinement : Full-matrix least-squares on F² with R₁ < 0.05 and wR₂ < 0.12. Hydrogen bonds (e.g., N–H···O=S) stabilize the lattice .

- Validation : Check CIF files with PLATON for symmetry errors .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this sulfonamide derivative?

Methodological Answer:

- Key Modifications :

- Indene Substituents : Replace methoxy with ethoxy to enhance lipophilicity (logP ↑ 0.5 units) .

- Chloro Position : Compare meta- vs. para-chloro analogs for steric effects on target binding .

- Assay Correlation : Plot MIC vs. electronic parameters (e.g., Hammett σ) to identify activity trends. Use CoMFA or CoMSIA for 3D-QSAR modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.